Cas no 83969-16-8 ((2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate)

(2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate structure
83969-16-8 structure
Product name:(2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate
CAS No:83969-16-8
MF:C19H25Br2N5O6S
MW:611.304701566696
CID:888919

(2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate Chemical and Physical Properties

Names and Identifiers

    • [2-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium hydrogen sulphate
    • 2-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium,hydrogen sulfate
    • (2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate
    • Inchi: 1S/C19H24Br2N5O2.H2O4S/c1-5-24(10-11-26(2,3)4)15-8-6-14(7-9-15)22-23-19-17(20)12-16(25(27)28)13-18(19)21;1-5(2,3)4/h6-9,12-13H,5,10-11H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1/b23-22+;
    • InChI Key: DNVCRFUNMNNSNG-PGCQSHBKSA-M
    • SMILES: BrC1C=C(C=C(C=1/N=N/C1C=CC(=CC=1)N(CC)CC[N+](C)(C)C)Br)[N+](=O)[O-].S(=O)(=O)([O-])O

Computed Properties

  • Exact Mass: 610.987
  • Monoisotopic Mass: 608.989
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 593
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 160

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C

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